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Compound of Interest

Compound Name: EF-1502

Cat. No.: B1671116

Note: Initial searches for "EF-1502" did not yield specific results. However, extensive research
uncovered substantial information on FS-1502, a HER2-targeting antibody-drug conjugate
developed by Shanghai Fosun Pharmaceutical. It is highly probable that "FS-1502" is the
correct identifier for the compound of interest. This document summarizes the available
preliminary toxicity data for FS-1502, primarily drawn from clinical trial findings, with reference
to its preclinical context.

Introduction

FS-1502 is an investigational antibody-drug conjugate (ADC) designed for the treatment of
HERZ2-expressing solid tumors. It consists of a humanized anti-HER2 monoclonal antibody,
trastuzumab, conjugated to the microtubule-inhibiting agent monomethyl auristatin F (MMAF)
via a cleavable B-glucuronide linker.[1] The rationale behind this design is to selectively deliver
the potent cytotoxic payload to tumor cells overexpressing the HER2 receptor, thereby
minimizing systemic toxicity. Preclinical in vitro studies have suggested that FS-1502 exhibits
more potent target-dependent toxicity and cell cycle arrest compared to ado-trastuzumab
emtansine (T-DM1).[2] Furthermore, promising anti-tumor activity was observed in preclinical
evaluations.[1]

Clinical Toxicity and Safety Profile

The most comprehensive publicly available toxicity data for FS-1502 comes from a Phase
la/1b dose-escalation and expansion study (NCT03944499) involving patients with HER2-
expressing advanced solid tumors, including breast cancer.[1][3]
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In the dose-escalation phase of the trial, two dose-limiting toxicities (DLTS) were reported. One
event was a Grade 2 decrease in creatinine clearance at a dose of 3.0 mg/kg, and the other
was a Grade 3 thrombocytopenia with hemorrhage at 3.5 mg/kg.[1] A maximum tolerated dose
(MTD) was not reached. Based on the overall safety, anti-tumor activity, and pharmacokinetic
data, the recommended Phase 2 dose (RP2D) was established at 2.3 mg/kg administered
intravenously every 3 weeks.[1][3]

The safety profile of FS-1502 was evaluated in a cohort of patients from the Phase 1 study. The
following tables summarize the most frequently reported treatment-emergent adverse events
(TEAES).

Table 1: Most Common Treatment-Emergent Adverse Events (Any Grade)

Adverse Event Frequency
Increased Aspartate Aminotransferase 66.7%
Hypokalemia 51.3%
Increased Alanine Aminotransferase 44.0%

Data derived from a cohort of patients in the Phase 1a/1b trial.

Table 2: Most Common Grade 3 or Higher Treatment-Related Adverse Events

Adverse Event Frequency
Hypokalemia 15.3%
Decreased Platelet Count 8.0%

Data derived from a cohort of patients in the Phase 1a/lb trial.

Drug-related serious adverse events were reported in 9.3% of patients, with the most common
being a decreased platelet count (2.7%).[4]

Preclinical Toxicology
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While specific protocols and quantitative data from the IND-enabling toxicology studies for FS-
1502 are not publicly available, the clinical trial publications consistently reference a favorable
preclinical safety and efficacy profile. It is mentioned that FS-1502 demonstrated promising
antitumor activity in preclinical models.[1] In vitro studies indicated that FS-1502 induced more
potent target-dependent toxicity and cell cycle arrest compared to T-DM1.[2]

General preclinical toxicology programs for antibody-drug conjugates involve a series of in vitro
and in vivo studies to characterize the safety profile before human trials.

These assays are crucial for determining the potency and specificity of the ADC.
Experimental Protocol: In Vitro Cytotoxicity Assay (General Methodology)

o Cell Lines: A panel of cancer cell lines with varying levels of HER2 expression (high,
medium, and low) and a HER2-negative cell line would be used to assess target-dependent
toxicity.

o Assay Principle: Cells are seeded in 96-well plates and treated with serial dilutions of FS-
1502, a non-targeting control ADC, and the free MMAF payload.

 Incubation: Cells are incubated for a period of 72 to 120 hours to allow for cell proliferation
and the cytotoxic effects of the compounds to manifest.

 Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay,
such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells.

o Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell
line to determine the potency of the ADC.

In vivo studies in animal models are conducted to evaluate the systemic toxicity and to
determine a safe starting dose for clinical trials.

Experimental Protocol: Repeat-Dose Toxicology Study in Rodents (General Methodology)

» Animal Model: A relevant rodent species (e.g., Sprague-Dawley rats) would be selected.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://aacrjournals.org/cancerres/article/83/5_Supplement/P4-01-07/718173/Abstract-P4-01-07-FS-1502-an-anti-HER2-ADC-in
https://www.onclive.com/view/fs-1502-is-safe-and-displays-antitumor-activity-in-metastatic-her2-breast-cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Dosing Regimen: Animals would be administered FS-1502 intravenously at multiple dose
levels, typically on a weekly or every-three-week schedule for a duration of at least 4 weeks,
to mimic the clinical dosing schedule. A control group would receive the vehicle.

o Parameters Monitored:

o Clinical Observations: Daily monitoring for any signs of toxicity, including changes in
appearance, behavior, and body weight.

o Food and Water Consumption: Measured regularly.

o Hematology and Clinical Chemistry: Blood samples are collected at specified time points
to assess effects on blood cells and organ function.

o Toxicokinetics: Blood samples are collected to determine the exposure (AUC) and other
pharmacokinetic parameters of the ADC and the free payload.

o Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a
full necropsy is performed. Organs are weighed, and tissues are collected for microscopic
examination to identify any pathological changes.

Visualizations

The following diagrams illustrate the proposed mechanism of action of FS-1502 and a general
workflow for preclinical toxicity assessment.
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Caption: Proposed mechanism of action of FS-1502.
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Caption: General workflow for preclinical toxicity assessment of an ADC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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